Olivomycin C

Anticancer Cytotoxicity Species Selectivity

Olivomycin C (CAS 6988-59-6) is a glycosidic antibiotic belonging to the aureolic acid family, originally isolated from *Streptomyces olivoreticuli*. It is characterized by a chromomycinone aglycone core decorated with a specific arrangement of deoxysugar chains, resulting in a molecular formula of C₅₆H₈₂O₂₅ and a molecular weight of 1155.24 g/mol.

Molecular Formula C56H82O25
Molecular Weight 1155.2 g/mol
CAS No. 6988-59-6
Cat. No. B12750402
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlivomycin C
CAS6988-59-6
Molecular FormulaC56H82O25
Molecular Weight1155.2 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2C(CC3=CC4=CC(=CC(=C4C(=C3C2=O)O)O)OC5CC(C(C(O5)C)O)OC6CC(C(C(O6)C)OC)O)C(C(=O)C(C(C)O)O)OC)OC7CC(C(C(O7)C)O)OC8CC(C(C(O8)C)OC(=O)C(C)C)(C)O)O
InChIInChI=1S/C56H82O25/c1-21(2)55(67)81-54-27(8)75-41(20-56(54,9)68)79-36-18-39(72-24(5)47(36)63)78-35-19-40(73-25(6)46(35)62)80-53-31(52(70-11)50(66)44(60)22(3)57)14-29-12-28-13-30(15-32(58)42(28)48(64)43(29)49(53)65)76-38-17-34(45(61)23(4)71-38)77-37-16-33(59)51(69-10)26(7)74-37/h12-13,15,21-27,31,33-41,44-47,51-54,57-64,68H,14,16-20H2,1-11H3/t22-,23-,24-,25-,26-,27+,31+,33-,34-,35-,36-,37-,38+,39+,40+,41+,44+,45+,46-,47-,51+,52+,53+,54+,56+/m1/s1
InChIKeyLVQLLOXZUPHSMZ-MOZSSQLDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Olivomycin C (CAS 6988-59-6): Core Identification and Aureolic Acid Antibiotic Classification


Olivomycin C (CAS 6988-59-6) is a glycosidic antibiotic belonging to the aureolic acid family, originally isolated from *Streptomyces olivoreticuli* [1]. It is characterized by a chromomycinone aglycone core decorated with a specific arrangement of deoxysugar chains, resulting in a molecular formula of C₅₆H₈₂O₂₅ and a molecular weight of 1155.24 g/mol . As a classical DNA minor-groove binder, its primary mechanism involves the inhibition of DNA-dependent RNA synthesis .

Why Olivomycin C Cannot Be Substituted with Generic Aureolic Acid Analogs (Mithramycin, Chromomycin A3)


Despite sharing a common aglycone core (chromomycinone), aureolic acid antibiotics like mithramycin and chromomycin A3 exhibit critical, quantifiable divergence from olivomycin C in both molecular structure and resulting biological function. The specific sugar composition differs substantially: olivomycin and chromomycin possess identical sugar components, whereas mithramycin contains a different set (olivose, oliose, and d-mycarose instead of olivomose/olivomycose) [1]. This structural disparity translates into orders-of-magnitude differences in cellular toxicity across species—exceeding 1000-fold—as well as variations in DNA sequence recognition, pharmacology, and induction of apoptosis [2]. Consequently, the compounds are not interchangeable in research or therapeutic contexts requiring precise control over molecular targeting or differential toxicity profiles.

Olivomycin C (CAS 6988-59-6): Quantified Differentiation from Aureolic Acid Comparators


Olivomycin C Exhibits >1000-Fold Differential Species-Specific Toxicity Compared to Mithramycin and Chromomycin A3

In a direct head-to-head comparison of three related aureolic acid antibiotics, olivomycin demonstrated extreme, species-specific divergence in cytotoxicity that cannot be predicted from mithramycin or chromomycin A3. The study quantified toxicity (LD50) across human, mouse, and hamster cell lines, revealing differences of over 1000-fold between the drugs' effects on specific cell types [1]. Notably, while mouse LMTK⁻ cells were more resistant to mithramycin than CHO cells, the sensitivity pattern was reversed for both chromomycin A3 and olivomycin, indicating unique cellular handling of olivomycin compared to its analogs [1].

Anticancer Cytotoxicity Species Selectivity

Olivomycin C Induces Apoptosis in Tumor Cells at Nanomolar Concentrations, a Property Absent in Its Aglycone Core

Olivomycin C demonstrates potent pro-apoptotic activity in human tumor cells at nanomolar concentrations, a functional property entirely dependent on its intact glycosylated structure. A study quantified that olivomycin induces apoptosis and inhibits p53-dependent transcription, whereas the olivomycin aglycone (the core chromomycinone without sugar chains) is completely inactive, inducing no cytotoxicity and failing to block transcription [1].

Apoptosis p53 Transcriptional Inhibition

Olivomycin C Exhibits a 100-Fold Increase in Cytotoxic Activity in the Presence of Neutral Red

The cytotoxic activity of olivomycin C can be potentiated by two orders of magnitude through co-incubation with the vital dye neutral red. An in vitro study using human fibroblasts demonstrated that the cytotoxic activity of olivomycin increased 100-fold after incubation with a neutral red solution [1]. This effect is linked to altered subcellular trafficking, with neutral red accelerating the translocation of olivomycin to the cell nucleus [1].

Cytotoxicity Enhancement Lysosomal Function Drug Accumulation

Olivomycin C Demonstrates GC-Specific DNA Minor-Groove Binding, Distinct from Related Antibiotic Footprinting Patterns

Olivomycin C exhibits a strict requirement for guanine-cytosine (GC)-rich sequences in DNA for stable minor-groove binding, a property that distinguishes it from other non-aureolic acid DNA binders. Computational modeling confirms a significant binding preference for the minor groove of d(CG) sequences [1]. Footprinting studies further reveal that while olivomycin, chromomycin, and mithramycin all bind GC-rich DNA, their exact footprinting patterns are not identical, suggesting they recognize overlapping but distinct sequence motifs [2]. Olivomycin binding also requires the presence of a stoichiometric amount of divalent cations, such as Mg²⁺ [2].

DNA Binding Sequence Specificity Footprinting

Olivomycin C (CAS 6988-59-6): Validated Research Applications Based on Quantitative Differentiation Evidence


Investigating Species- and Cell-Type-Specific Drug Sensitivity Mechanisms

The >1000-fold species-specific differences in toxicity between olivomycin C and its analogs [1] make it an essential probe for studying the cellular determinants of aureolic acid antibiotic entry and action. Researchers can leverage olivomycin C's unique, reversed sensitivity pattern in mouse LMTK⁻ vs. CHO cells to dissect the role of specific cell surface receptors or intracellular transport pathways that are not interrogated by mithramycin or chromomycin A3 [1].

Elucidating the Structural Requirements for p53-Independent Apoptosis Induction

Olivomycin C is uniquely suited for studies aiming to uncouple the pro-apoptotic function of aureolic acid antibiotics from their DNA-binding aglycone core. The finding that only the full glycosylated olivomycin C molecule (and not its aglycone) induces nanomolar-range apoptosis and p53 inhibition [2] positions it as a critical positive control and structural probe for defining the pharmacophore required for this specific anti-tumor mechanism.

Developing Condition-Dependent Cytotoxicity Assays and Lysosomal Trafficking Studies

The documented 100-fold enhancement of olivomycin C's cytotoxicity in the presence of neutral red [3] validates its use as a sensitive tool for investigating drug-lysosome interactions and vital cell staining methodologies. This characteristic can be exploited to design highly sensitive in vitro assays where amplified cytotoxic signals are required or to study the kinetics of lysosomal disruption and nuclear drug translocation in live cells [3].

High-Resolution Mapping of GC-Rich DNA Regulatory Elements and Chromatin Structure

Olivomycin C's confirmed GC-specific minor-groove binding and its ability to generate distinct reverse (R-) banding patterns on metaphase chromosomes [4] make it a valuable cytogenetic and molecular biology reagent. Unlike generic DNA stains, its sequence preference and footprinting pattern (distinct from chromomycin and mithramycin [5]) allow for the specific visualization and mapping of GC-rich heterochromatin and promoter regions, providing higher-resolution information on chromatin architecture.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Olivomycin C

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.